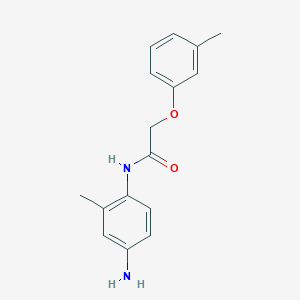

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide

Description

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group and a 3-methylphenoxy substituent. Its structure allows for modifications that influence biological activity, such as osteoclast inhibition, analgesic effects, or metabolic stability .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-4-3-5-14(8-11)20-10-16(19)18-15-7-6-13(17)9-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXDOEMKWSZGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The resulting 4-amino-2-methylphenol is then acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide

The compound features an acetamide functional group linked to a phenyl ring, which is further substituted with amino and methyl groups. This structural complexity allows it to participate in various chemical reactions and biological interactions.

Organic Chemistry

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with potential pharmaceutical applications.

Biological Research

The compound has been utilized in proteomics research to study protein interactions and functions. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways and cellular processes.

Pharmaceutical Development

Research indicates that this compound exhibits enzyme inhibitory activity. This property suggests potential therapeutic applications, particularly in drug development aimed at treating diseases related to enzyme dysregulation.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit enzyme activity at low micromolar concentrations. This potency positions it as a candidate for further investigation in drug development aimed at conditions associated with enzyme dysregulation.

Case Study 2: Proteomics Applications

In proteomics studies, the compound has been employed to investigate protein interactions. Its unique structural properties allow researchers to explore how it influences protein behavior, contributing to advancements in understanding cellular mechanisms.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Modifications to the Acetamide Side Chain

Variations in the acetamide side chain length or substituents significantly alter pharmacological properties:

Substituents on the Phenyl Ring

The phenyl ring’s substituents influence target specificity and potency:

Comparison with Osteoclast-Inhibiting Derivatives

NAPMA and related derivatives demonstrate osteoclast inhibition, but efficacy varies with structural features:

Analgesic and Anti-inflammatory Derivatives

Acetamide derivatives with heterocyclic modifications show divergent therapeutic applications:

Key Research Findings and Trends

Osteoclast Inhibition : NAPMA’s piperazinyl group enhances its ability to suppress osteoclast markers (e.g., NFATc1) compared to simpler derivatives like PPOA-N-Ac-2-Me .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while bulkier groups (e.g., piperazinyl) enhance target binding .

Chain Length : Elongating the acetamide side chain (e.g., butanamide) may improve pharmacokinetics but requires balancing with solubility .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amine Group : Enhances solubility and potential interactions with biological targets.

- Phenoxy Group : Contributes to its reactivity and biological activity.

- Methyl Substituents : Influence the compound's pharmacokinetic properties.

The molecular formula of this compound is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the arylamino and aryloxy groups enhances the compound's interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as a new class of antimicrobial agents.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It is believed to exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Pathways : Similar compounds have been noted for their ability to interfere with signaling pathways involved in cancer progression, such as those related to inflammation and cellular signaling.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several phenoxyacetanilides, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential for further development as an antimicrobial agent.

Study 2: Anticancer Mechanisms

In another study focusing on the anticancer properties, researchers evaluated the effects of this compound on various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study suggests that further exploration into its mechanism could provide insights into developing novel cancer therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)-acetamide | C₁₆H₁₈ClN₂O₂ | Chlorine substituent may enhance biological activity. |

| N-(4-Amino-3-chlorophenyl)-2-(3-methylphenoxy)-acetamide | C₁₆H₁₈ClN₂O₂ | Different chlorine positioning affects reactivity and selectivity. |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via substitution reactions using halogenated nitrobenzene derivatives and phenoxyacetamide precursors under alkaline conditions. For example, 3-chloro-4-fluoronitrobenzene reacts with 3-methylphenol derivatives to form intermediates, which are then reduced (e.g., using iron powder under acidic conditions) to yield the amino-substituted intermediate . Subsequent condensation with acetamide derivatives (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) forms the final product. Challenges include isolating the amino intermediate due to its sensitivity to oxidation and optimizing reaction pH to prevent side reactions .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to identify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- X-ray crystallography : Resolve the dihedral angles between the acetamide group and aromatic rings to confirm spatial arrangement (e.g., angles ~10–85° observed in structurally related acetamides) .

- Mass spectrometry : Validate the molecular ion peak ([M+H]) and fragmentation patterns against computational predictions .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and acetamide groups. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in vitro. For stability studies, avoid acidic/basic conditions to prevent hydrolysis of the acetamide bond. Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent interactions.

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the phenoxy group).

- Compare computational DFT models (e.g., B3LYP/6-31G**) with experimental XRD data to identify dominant conformers .

- Use - NOESY to detect through-space interactions that align with crystallographic distances .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Methodological Answer :

- Step 1 (Substitution) : Optimize reaction time and base (e.g., KCO vs. EtN) to maximize nitro-to-amino conversion .

- Step 2 (Reduction) : Replace iron powder with catalytic hydrogenation (Pd/C, H) for cleaner reduction and easier purification .

- Step 3 (Condensation) : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes) based on structural analogs like AZD8931 .

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap, logP) with bioactivity data from related phenoxyacetamides .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What analytical methods validate purity for regulatory submissions (e.g., USP/EP compliance)?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% TFA in water. Set detection at 254 nm and validate linearity (R > 0.999) across 0.1–200 µg/mL .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

- Chiral HPLC : If stereoisomers are present, use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar acetamides?

- Methodological Answer :

- Structural nuances : Minor substituent changes (e.g., -OCH vs. -Cl) alter electron distribution and binding affinity. For example, chloro-substituted analogs show higher kinase inhibition than methoxy derivatives .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. Ki) complicate cross-study comparisons .

- Solution : Standardize bioassays using reference compounds (e.g., staurosporine as a kinase inhibitor control) and report ΔΔG values from binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.